molecular formula C10H20Cl2N4 B1431926 1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine dihydrochloride CAS No. 1215522-91-0

1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B1431926
CAS No.: 1215522-91-0
M. Wt: 267.2 g/mol
InChI Key: CXXBVRVFJHNMOQ-UHFFFAOYSA-N
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Description

1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine dihydrochloride is a compound that features a piperidine ring attached to a pyrazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and pyrazole rings in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

The synthesis of 1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often employing continuous flow reactions and other scalable techniques .

Chemical Reactions Analysis

1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets in the body. The piperidine and pyrazole rings allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of piperidine and pyrazole rings, which may confer distinct biological properties and therapeutic potential.

Properties

IUPAC Name

1-(2-piperidin-1-ylethyl)pyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4.2ClH/c11-10-8-12-14(9-10)7-6-13-4-2-1-3-5-13;;/h8-9H,1-7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXBVRVFJHNMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C=C(C=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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